3-Fluoro-4-(methanesulfonylmethyl)aniline
Description
3-Fluoro-4-(methanesulfonylmethyl)aniline is a fluorinated aniline derivative featuring a methanesulfonylmethyl substituent at the para position relative to the amino group. This compound is characterized by its molecular formula C₈H₉FNO₂S and a molecular weight of 202.23 g/mol (exact mass: 202.0344).
Its structural uniqueness lies in the combination of fluorine (enhancing lipophilicity and metabolic stability) and the sulfonyl group (imparting hydrogen-bonding capacity), making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or as a synthetic intermediate .
Properties
IUPAC Name |
3-fluoro-4-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUGWPPVJRPTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341641-93-7 | |
| Record name | 3-fluoro-4-(methanesulfonylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Fluoro-4-(methanesulfonylmethyl)aniline is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- SMILES : CS(=O)(=O)CC1=C(C=C(C=C1)N)F
- InChIKey : CKUGWPPVJRPTLQ-UHFFFAOYSA-N
The compound features a fluorine atom and a methanesulfonyl group, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications for treating diseases related to enzyme dysregulation.
The proposed mechanism of action for this compound involves:
- Interaction with Biological Molecules : The amino group can form hydrogen bonds with target proteins, while the methanesulfonyl group may enhance hydrophobic interactions, increasing binding affinity.
- Modulation of Cellular Pathways : By inhibiting specific enzymes or receptors, the compound could alter signaling pathways involved in cell proliferation and apoptosis.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer therapeutic agent.
-
Antimicrobial Properties :
- In vitro tests against Gram-positive and Gram-negative bacteria demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial. Current data suggest that:
- Acute Toxicity : Limited evidence indicates low acute toxicity; however, further studies are needed to establish safety profiles.
- Chronic Effects : Long-term exposure studies are necessary to evaluate any potential chronic health effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Fluoro-4-(methanesulfonylmethyl)aniline with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The methanesulfonylmethyl group in the target compound enhances polarity compared to simple ether or alkylamine derivatives (e.g., 3-Fluoro-4-(4-methylphenoxy)aniline ). Piperazine/piperidine-containing analogs (e.g., 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline ) exhibit higher basicity and solubility in aqueous media due to their nitrogen-rich structures.
The target compound’s sulfonyl group may mimic this electron-withdrawing effect but requires empirical validation. Toxicity and Handling: Compounds with morpholine or sulfonyl groups (e.g., 3-(Morpholinosulfonyl)aniline ) often show higher irritancy, aligning with the target compound’s classification as an irritant .
Synthetic Utility: The methanesulfonylmethyl substituent offers a versatile handle for further functionalization (e.g., nucleophilic displacement reactions), unlike static groups like phenoxy or pyridinylmethoxy .
Structural-Activity Relationships (SAR) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
